molecular formula C19H21BClFO3 B6303862 4-Benzyloxy-3-chloro-5-fluorobenzeneboronic acid pinacol ester CAS No. 2121515-13-5

4-Benzyloxy-3-chloro-5-fluorobenzeneboronic acid pinacol ester

Cat. No. B6303862
CAS RN: 2121515-13-5
M. Wt: 362.6 g/mol
InChI Key: UPKXDPZAIQGKNH-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-chloro-5-fluorobenzeneboronic acid pinacol ester is a versatile chemical compound with vast scientific applications. It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .


Synthesis Analysis

The synthesis of pinacol boronic esters like this compound involves various borylation approaches . Protodeboronation, a process not well developed, is reported to be utilized in the synthesis of alkyl boronic esters . An elegant C–C-coupling/protodeboronation strategy was introduced in 2014 by Aggarwal and coworkers .


Chemical Reactions Analysis

Pinacol boronic esters are known to undergo various chemical reactions. They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . They can also be smoothly converted by KF/tartaric acid procedure to a mixture of the R-BF 3 K salt and pinacol .

Scientific Research Applications

1. Polymer Synthesis and Degradation Studies

The compound has been utilized in the synthesis of poly(ester-amide)s, which are H2O2-cleavable and degrade in aqueous mediums. This demonstrates its potential in developing H2O2-responsive delivery vehicles for various applications (Cui, Zhang, Du, & Li, 2017).

2. Synthesis of Boronic Acids

The compound is instrumental in synthesizing benzene- and pyridinediboronic acids. It reacts with borane in THF, leading to intermediates which upon hydrolysis yield diboronic acids (Mandolesi, Vaillard, Podestá, & Rossi, 2002).

3. Development of Fluorescent Compounds

It's used in synthesizing fluorescent compounds, for instance, hexameric pyrene-fluorene chromophores, by Suzuki cross-coupling reactions. These compounds exhibit significant potential in materials science due to their unique spectral properties (Ardıç Alidağı, Çoşut, KiliÇ, & Yeşilot, 2014).

4. Organoboron Compounds in Analytical Chemistry

In the field of analytical chemistry, similar organoboron compounds are used as Lewis acid receptors of fluoride ions, showcasing their potential in developing specific analytical methods (Jańczyk, Adamczyk-Woźniak, Sporzyński, & Wróblewski, 2012).

5. Metal-free Organic Synthesis Methods

The compound is part of a protocol for the metal- and additive-free synthesis of boronic acids and esters from haloarenes. This method is notable for its simplicity and avoidance of toxic metal catalysts (Mfuh, Schneider, Cruces, & Larionov, 2017).

6. Catalysis and Organic Reactions

The compound is involved in copper-catalyzed deoxygenative gem-hydroborylation of aromatic aldehydes and ketones, indicating its role in synthetic chemistry and material science (Wang, Sun, & Liu, 2018).

Mechanism of Action

The mechanism of action of pinacol boronic esters like 4-Benzyloxy-3-chloro-5-fluorobenzeneboronic acid pinacol ester involves the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

properties

IUPAC Name

2-(3-chloro-5-fluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BClFO3/c1-18(2)19(3,4)25-20(24-18)14-10-15(21)17(16(22)11-14)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKXDPZAIQGKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101124610
Record name 1,3,2-Dioxaborolane, 2-[3-chloro-5-fluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2121515-13-5
Record name 1,3,2-Dioxaborolane, 2-[3-chloro-5-fluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121515-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[3-chloro-5-fluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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